BIM 23042

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

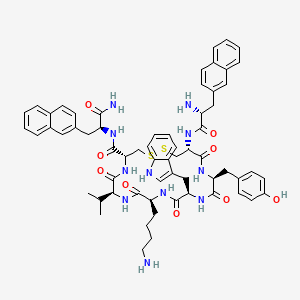

C63H73N11O9S2 |

|---|---|

分子量 |

1192.5 g/mol |

IUPAC名 |

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/C63H73N11O9S2/c1-36(2)55-63(83)73-54(61(81)69-50(56(66)76)31-39-19-23-41-12-4-6-14-43(41)28-39)35-85-84-34-53(72-57(77)47(65)29-38-18-22-40-11-3-5-13-42(40)27-38)62(82)70-51(30-37-20-24-45(75)25-21-37)59(79)71-52(32-44-33-67-48-16-8-7-15-46(44)48)60(80)68-49(58(78)74-55)17-9-10-26-64/h3-8,11-16,18-25,27-28,33,36,47,49-55,67,75H,9-10,17,26,29-32,34-35,64-65H2,1-2H3,(H2,66,76)(H,68,80)(H,69,81)(H,70,82)(H,71,79)(H,72,77)(H,73,83)(H,74,78)/t47-,49+,50+,51+,52-,53+,54+,55+/m1/s1 |

InChIキー |

WASLGBPOQJKRMS-LOKSMTFNSA-N |

異性体SMILES |

CC(C)[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)C(=O)N[C@@H](CC7=CC8=CC=CC=C8C=C7)C(=O)N |

正規SMILES |

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(CC7=CC8=CC=CC=C8C=C7)C(=O)N |

製品の起源 |

United States |

Foundational & Exploratory

The Mechanism of Action of BIM-23042: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIM-23042 is a synthetic octapeptide analogue of somatostatin that has been definitively characterized as a selective and competitive antagonist of the neuromedin B receptor (NMB-R), also known as bombesin receptor subtype 1 (BB1).[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action of BIM-23042, including its binding affinity, signaling pathways, and the experimental protocols used for its characterization. Contrary to some initial associations with other compounds in the "BIM" series that target somatostatin and dopamine receptors, BIM-23042's pharmacological activity is centered on the neuromedin B signaling cascade.

Receptor Binding Affinity

BIM-23042 exhibits a high degree of selectivity for the NMB receptor over the gastrin-releasing peptide receptor (GRP-R or BB2), another member of the bombesin receptor family. This selectivity is crucial for its specific pharmacological profile. The binding affinities are typically determined through competitive radioligand binding assays.

Quantitative Data: Binding Affinity of BIM-23042

| Receptor | Ligand | Ki (nM) | Reference |

| Neuromedin B Receptor (NMB-R / BB1) | BIM-23042 | 216 | |

| Gastrin-Releasing Peptide Receptor (GRP-R / BB2) | BIM-23042 | 18,264 | |

| Neuromedin B Receptor (NMB-R / BB1) | BIM-23042 | 49 |

Note: The variation in Ki values can be attributed to different experimental conditions, such as the cell line and radioligand used in the assay.

Signaling Pathways

The neuromedin B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. Activation of NMB-R by its endogenous ligand, neuromedin B (NMB), initiates a cascade of intracellular events that are competitively inhibited by BIM-23042.

Primary Signaling Pathway: Gαq - Phospholipase C Cascade

Upon binding of neuromedin B to the NMB receptor, the heterotrimeric G-protein Gαq is activated. This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Inositol Trisphosphate (IP3): IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

Diacylglycerol (DAG): DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).

This signaling cascade is central to the physiological effects of neuromedin B, and its blockade by BIM-23042 is the core of the antagonist's mechanism of action.

Secondary Signaling Pathway: Gβγ-dependent Activation of AMPK and PKA

Recent evidence suggests a potential secondary signaling pathway initiated by the dissociation of the Gβγ subunits from Gαq upon receptor activation. This pathway may involve the subsequent activation of AMP-activated protein kinase (AMPK) and Protein Kinase A (PKA). The Gβγ subunits can directly or indirectly influence the activity of these kinases, leading to a broader range of cellular responses. Further research is needed to fully elucidate the role of this pathway in the context of NMB-R signaling and its modulation by antagonists like BIM-23042.

Experimental Protocols

The characterization of BIM-23042's mechanism of action relies on several key in vitro assays.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of BIM-23042 for the NMB receptor.

Objective: To determine the concentration of BIM-23042 that inhibits 50% of the binding of a specific radioligand to the NMB receptor (IC50), from which the Ki is calculated.

Materials:

-

Cell membranes from a cell line overexpressing the human NMB receptor (e.g., BALB 3T3 cells).

-

Radioligand: Typically 125I-labeled [D-Tyr0]neuromedin B.

-

BIM-23042 at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of BIM-23042. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled neuromedin B).

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the BIM-23042 concentration to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of BIM-23042 to inhibit NMB-induced increases in intracellular calcium.

Objective: To determine the effect of BIM-23042 on the mobilization of intracellular calcium triggered by NMB.

Materials:

-

A cell line endogenously or recombinantly expressing the NMB receptor.

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Neuromedin B (agonist).

-

BIM-23042 (antagonist).

-

A fluorescence plate reader (e.g., FLIPR).

Procedure:

-

Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them in a buffer containing the dye.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of BIM-23042 or vehicle control.

-

Stimulation: Place the plate in the fluorescence plate reader and add a fixed concentration of neuromedin B to all wells to stimulate the receptor.

-

Measurement: Measure the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: Quantify the peak fluorescence response in the presence of different concentrations of BIM-23042 to determine its inhibitory effect.

[3H]Arachidonate Release Assay

This assay provides another measure of the functional consequences of NMB receptor activation and its inhibition by BIM-23042.

Objective: To assess the ability of BIM-23042 to block NMB-induced release of arachidonic acid, a downstream consequence of PLC activation.

Materials:

-

A cell line expressing the NMB receptor.

-

[3H]arachidonic acid.

-

Neuromedin B.

-

BIM-23042.

-

Scintillation fluid and counter.

Procedure:

-

Labeling: Incubate the cells with [3H]arachidonic acid for several hours to allow for its incorporation into the cell membranes.

-

Washing: Wash the cells to remove unincorporated [3H]arachidonic acid.

-

Pre-incubation: Pre-incubate the cells with different concentrations of BIM-23042.

-

Stimulation: Stimulate the cells with neuromedin B.

-

Sample Collection: Collect the cell culture supernatant.

-

Measurement: Measure the amount of radioactivity in the supernatant using a scintillation counter. An increase in radioactivity indicates the release of [3H]arachidonic acid.

-

Data Analysis: Compare the amount of [3H]arachidonic acid released in the presence and absence of BIM-23042 to determine its inhibitory activity.

Conclusion

BIM-23042 is a selective antagonist of the neuromedin B receptor (BB1). Its mechanism of action is centered on the competitive blockade of NMB-R, thereby inhibiting the Gαq-mediated signaling cascade that leads to intracellular calcium mobilization and other downstream cellular responses. The high selectivity of BIM-23042 for NMB-R over GRP-R makes it a valuable tool for studying the specific physiological roles of the neuromedin B system and a potential lead compound for the development of targeted therapeutics. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of BIM-23042 and other NMB receptor modulators.

References

An In-Depth Technical Guide to BIM 23042: A Selective Neuromedin B Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIM 23042 is a synthetic octapeptide analog of somatostatin that has emerged as a potent and selective antagonist of the neuromedin B receptor (NMB-R), also known as the BB1 receptor. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, in vitro and in vivo functional antagonism, and its selectivity profile. Detailed experimental protocols for key assays and visualizations of the underlying signaling pathways are presented to facilitate further research and drug development efforts targeting the neuromedin B system.

Introduction

Neuromedin B (NMB) is a bombesin-like peptide that exerts a wide range of physiological effects in the central nervous and gastrointestinal systems through its interaction with the NMB receptor, a G-protein coupled receptor (GPCR). The development of selective antagonists for the NMB-R is crucial for elucidating the physiological roles of NMB and for the potential therapeutic intervention in conditions where the NMB pathway is dysregulated.

This compound, a somatostatin analogue, has been identified as a selective and competitive antagonist of the NMB-R.[1] Its ability to specifically block NMB-induced signaling has made it a valuable tool for pharmacological research. This guide synthesizes the current knowledge on this compound, presenting its key characteristics in a structured and accessible format for the scientific community.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆₃H₇₃N₁₁O₉S₂ | [2][3] |

| Molecular Weight | 1192.46 g/mol | [2][3] |

| CAS Number | 111857-96-6 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and 0.1% acetic acid |

Pharmacological Data

The antagonist activity of this compound at the neuromedin B receptor has been characterized through various in vitro assays. The following tables summarize the available quantitative data.

Receptor Binding Affinity

| Receptor | Cell Line | Radioligand | Kᵢ (nM) | Reference |

| Neuromedin B Receptor (BB1) | BALB 3T3 fibroblasts transfected with human NMB-R | ¹²⁵I-[D-Tyr⁰]NMB | 216 | |

| Gastrin-Releasing Peptide Receptor (BB2) | 18,264 |

Kᵢ represents the inhibitory constant and is a measure of the binding affinity of the antagonist to the receptor.

Functional Antagonism

| Assay | Cell Line | Agonist | Parameter | Value | Reference |

| Arachidonate Release | Human NMB-R transfected cells | Neuromedin B | Kᵢ (nM) | 49 | |

| Inositol Phosphate Accumulation | NMB-R transfected 3T3 cells | Neuromedin B | pA₂ | 6.64 (Affinity ~ 230 nM) |

The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the antagonist's potency.

Signaling Pathways and Experimental Workflows

Neuromedin B Receptor Signaling Pathway

The neuromedin B receptor is a Gq-protein coupled receptor. Upon agonist binding, it activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to various downstream cellular responses. This compound acts by competitively blocking the binding of neuromedin B to its receptor, thereby inhibiting this signaling cascade.

Figure 1. Neuromedin B receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Radioligand Binding Assay

A radioligand binding assay is a standard method to determine the affinity of a ligand for a receptor. The following diagram illustrates a typical workflow for a competitive binding assay to determine the Kᵢ of this compound.

Figure 2. Workflow for a competitive radioligand binding assay.

Experimental Workflow: Calcium Mobilization Assay

A calcium mobilization assay is a functional assay used to measure the ability of a compound to either stimulate or inhibit receptor-mediated changes in intracellular calcium concentration. The workflow below depicts how to assess the antagonist activity of this compound.

References

In-Depth Technical Guide to the Physicochemical Properties of BIM-23042

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIM-23042 is a synthetic octapeptide analogue of somatostatin that acts as a selective and competitive antagonist of the neuromedin B receptor (NMB-R), also known as BB1. It exhibits a significantly lower affinity for the gastrin-releasing peptide (GRP) receptor (BB2), making it a valuable tool for investigating the physiological and pathological roles of the NMB-R signaling pathway. This technical guide provides a comprehensive overview of the physicochemical properties of BIM-23042, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.

Physicochemical Properties

BIM-23042 is a cyclical peptide with a disulfide bridge, which contributes to its conformational stability. Its core physicochemical characteristics are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆₃H₇₃N₁₁O₉S₂ | |

| Molecular Weight | 1192.46 g/mol | |

| CAS Number | 111857-96-6 | |

| Amino Acid Sequence | {D-Nal}-Cys-Tyr-{D-Trp}-Lys-Val-Cys-{Nal}-NH₂ (Disulfide bridge: Cys²-Cys⁷) | |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in water and 0.1% acetic acid (to 1 mg/ml). | |

| Storage | Desiccate at -20°C for long-term storage. |

Biological Activity

BIM-23042 functions as a selective antagonist at the neuromedin B receptor. Its binding affinity has been characterized in various studies, demonstrating its selectivity for NMB-R over GRP-R.

| Parameter | Value | Receptor | Reference |

| Ki | 216 nM | NMB-R (BB1) | |

| Ki | 18,264 nM | GRP-R (BB2) | |

| Affinity Fold-Difference | ~85-fold selectivity for NMB-R | - |

Mechanism of Action & Signaling Pathway

BIM-23042 exerts its antagonistic effect by competitively binding to the neuromedin B receptor, a G-protein coupled receptor (GPCR) primarily coupled to the Gq alpha subunit. In the absence of an antagonist, the binding of the endogenous ligand, neuromedin B (NMB), initiates a signaling cascade. This cascade involves the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling pathway is implicated in various cellular processes, including smooth muscle contraction, secretion, and cell proliferation. BIM-23042 blocks the initiation of this cascade by preventing NMB from binding to its receptor.

Caption: Antagonistic action of BIM-23042 on the NMB-R signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involving BIM-23042.

Synthesis of BIM-23042 by Solid-Phase Peptide Synthesis (SPPS)

BIM-23042, being an octapeptide amide, can be synthesized using standard Fmoc-based solid-phase peptide synthesis.

Workflow Diagram:

Caption: General workflow for the solid-phase synthesis of BIM-23042.

Methodology:

-

Resin Preparation: Start with a Rink Amide resin to yield a C-terminal amide upon cleavage.

-

Amino Acid Coupling Cycles:

-

Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in dimethylformamide (DMF).

-

Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM).

-

Coupling: Couple the next Fmoc-protected amino acid in the sequence using a coupling agent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIEA) in DMF. The C-terminal amino acid ({Nal}-NH₂) is coupled first.

-

Washing: Wash the resin to remove excess reagents.

-

Repeat this cycle for each amino acid in the sequence: Cys(Trt), Val, Lys(Boc), D-Trp(Boc), Tyr(tBu), Cys(Trt), and D-Nal.

-

-

Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water.

-

Disulfide Bond Formation: The linear peptide is then subjected to oxidation to form the disulfide bridge between the two cysteine residues. This can be achieved by dissolving the peptide in a dilute aqueous solution and stirring in the presence of an oxidizing agent (e.g., air, iodine, or potassium ferricyanide).

-

Purification and Analysis: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity should be confirmed by mass spectrometry and analytical HPLC.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of BIM-23042 for the neuromedin B receptor.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture a suitable cell line endogenously expressing or transfected with the human neuromedin B receptor (e.g., HEK293 or CHO cells).

-

Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation. Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand for the NMB-R (e.g., ¹²⁵I-[Tyr⁴]-bombesin or a specific ¹²⁵I-labeled NMB analog).

-

Add increasing concentrations of unlabeled BIM-23042.

-

Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled NMB-R agonist, like neuromedin B).

-

-

Incubation: Add the cell membrane preparation to each well and incubate at room temperature for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filter will trap the membranes with the bound radioligand.

-

Quantification: Wash the filters to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the BIM-23042 concentration.

-

Determine the IC₅₀ value (the concentration of BIM-23042 that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of BIM-23042 to inhibit NMB-induced calcium release.

Methodology:

-

Cell Culture: Plate NMB-R expressing cells (e.g., HEK293-NMBR) in a 96-well black, clear-bottom plate and grow to confluence.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer for 1 hour at 37°C.

-

Compound Addition and Measurement:

-

Wash the cells to remove excess dye.

-

Add varying concentrations of BIM-23042 to the wells and incubate for a short period.

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Add a fixed concentration of neuromedin B (typically the EC₈₀) to stimulate calcium release.

-

Measure the fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the NMB-induced calcium response against the logarithm of the BIM-23042 concentration.

-

Calculate the IC₅₀ value for BIM-23042.

-

In Vivo Model of Neurogenic Inflammation

The carrageenan-induced paw edema model can be used to assess the anti-inflammatory effects of BIM-23042 in vivo.

Methodology:

-

Animals: Use adult male mice or rats.

-

Drug Administration: Administer BIM-23042 (e.g., via intravenous or intraperitoneal injection) at various doses. A vehicle control group should also be included.

-

Induction of Inflammation: After a predetermined time (e.g., 30 minutes) following drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw of each animal. Inject the same volume of saline into the left hind paw as a control.

-

Measurement of Edema: Measure the paw volume of both hind paws using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point compared to the initial volume.

-

Compare the paw edema in the BIM-23042 treated groups to the vehicle control group.

-

Determine the dose-dependent inhibitory effect of BIM-23042 on carrageenan-induced paw edema.

-

Conclusion

BIM-23042 is a well-characterized and potent selective antagonist of the neuromedin B receptor. Its defined physicochemical properties and the availability of robust experimental protocols for its synthesis and biological evaluation make it an indispensable tool for researchers in pharmacology, neuroscience, and oncology. The methodologies outlined in this guide provide a solid foundation for the investigation of the NMB-R system and the development of novel therapeutics targeting this pathway.

References

An In-depth Technical Guide to the Neurological Effects of BIM 23042

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIM 23042, a synthetic octapeptide somatostatin analogue, has emerged as a potent and selective antagonist of the neuromedin B receptor (NMB-R), also known as the BB1 receptor. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on the nervous system, with a focus on its mechanism of action, and its potential therapeutic implications in neurological disorders. The content herein synthesizes preclinical findings, detailing the experimental methodologies employed to elucidate the role of this compound in modulating key neurological processes, particularly in the domains of nociception and anxiety-related behaviors. Quantitative data from pivotal studies are presented in a structured format to facilitate analysis and comparison. Furthermore, this guide includes detailed signaling pathway diagrams and experimental workflow visualizations to provide a clear and concise framework for researchers in the field of neuropharmacology and drug development.

Introduction

Neuromedin B (NMB) is a member of the bombesin-like peptide family, which plays a significant role in various physiological processes within the central and peripheral nervous systems.[1] Its biological effects are mediated through the high-affinity G protein-coupled receptor, the neuromedin B receptor (NMB-R).[2] The widespread distribution of NMB and its receptor in the brain and spinal cord suggests their involvement in a range of neurological functions, including the regulation of body temperature, food intake, and stress responses.[3]

This compound is a selective NMB-R antagonist, exhibiting a significantly lower affinity for the related gastrin-releasing peptide (GRP) receptor.[2] This selectivity makes this compound a valuable pharmacological tool for dissecting the specific physiological roles of the NMB-NMB-R signaling axis. This guide will delve into the experimental evidence demonstrating the effects of this compound on neurological functions, with a particular emphasis on its potential as a therapeutic agent for neurological disorders characterized by aberrant NMB signaling.

Mechanism of Action: Neuromedin B Receptor Antagonism

This compound exerts its effects by competitively binding to the NMB-R, thereby blocking the downstream signaling cascades initiated by the endogenous ligand, neuromedin B.

Neuromedin B Receptor Signaling Pathway

The NMB-R is a G protein-coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[4] Upon activation by NMB, the Gq protein stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Recent studies have further elucidated the downstream signaling pathways, particularly in the context of nociception. In sensory neurons, NMB-R activation has been shown to involve the Gβγ subunits of the Gq protein, which in turn activate AMP-activated protein kinase (AMPK) and protein kinase A (PKA). This cascade ultimately leads to the modulation of ion channels, such as Cav3.2 T-type calcium channels, contributing to neuronal hyperexcitability and pain hypersensitivity.

Neuromedin B Receptor Signaling Pathway

Effects of this compound on Neurological Functions

Preclinical research has primarily focused on the role of this compound in modulating pain and anxiety-like behaviors.

Nociception and Analgesia

The NMB-NMB-R system is implicated in the processing of nociceptive information. Studies have shown that NMB can induce pain hypersensitivity. This compound, by blocking NMB-R, has demonstrated analgesic properties in various preclinical models of pain.

Quantitative Data Summary: Effects of this compound on Nociceptive Responses

| Experimental Model | Animal Species | This compound Dose & Route | Outcome Measure | Result | Reference |

| Mustard oil-induced neurogenic inflammation | Mouse | 10 µg, intravenous | Paw edema | Attenuation of swelling | |

| Thermal hyperalgesia | Mouse | 10 µg, intravenous | Paw withdrawal latency | Increased latency (reduced sensitivity) | |

| Mechanical allodynia | Mouse | 10 µg, intravenous | Paw withdrawal threshold | Increased threshold (reduced sensitivity) | |

| NMB-induced increase in T-type Ca²⁺ currents | Mouse trigeminal ganglion neurons (in vitro) | 0.5 µM | Whole-cell patch clamp recording | Abolished the NMB-induced current increase |

Experimental Protocol: Assessment of Mechanical Allodynia in a Mouse Model of Inflammatory Pain

This protocol is a representative example of how the anti-nociceptive effects of this compound can be evaluated.

-

Animal Model: Adult male C57BL/6 mice are used.

-

Induction of Inflammation: Complete Freund's Adjuvant (CFA) is injected into the plantar surface of the hind paw to induce localized inflammation and mechanical hypersensitivity.

-

Drug Administration: this compound (10 µg) or vehicle (saline) is administered via tail vein injection at a specific time point post-CFA injection.

-

Behavioral Testing: Mechanical sensitivity is assessed using von Frey filaments at baseline and at various time points after drug administration. The 50% paw withdrawal threshold is determined using the up-down method.

-

Data Analysis: The paw withdrawal thresholds are compared between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).

Experimental Workflow for a Preclinical Pain Model

Anxiety and Fear-Related Behaviors

The amygdala, a key brain region in processing fear and anxiety, expresses high levels of NMB-R. Studies suggest that the NMB system in the amygdala is involved in modulating fear responses.

Quantitative Data Summary: Effects of this compound on Fear-Potentiated Startle

| Experimental Model | Animal Species | This compound Dose & Route | Outcome Measure | Result | Reference |

| Fear-potentiated startle | Rat | 0.3 nmol, intra-amygdala microinjection | Acoustic startle response | Blockade of NMB-induced reduction in startle response |

Experimental Protocol: Fear-Potentiated Startle in Rats

This protocol outlines a method to investigate the role of this compound in fear modulation.

-

Animal Model: Adult male Sprague-Dawley rats are used.

-

Surgical Preparation: Rats are surgically implanted with cannulae targeting the central nucleus of the amygdala.

-

Fear Conditioning: On day 1, rats are placed in a conditioning chamber and presented with a conditioned stimulus (CS; e.g., a light) paired with an unconditioned stimulus (US; e.g., a mild footshock).

-

Drug Administration: On day 2, prior to testing, this compound (0.3 nmol) or vehicle is microinjected into the amygdala.

-

Behavioral Testing: Rats are placed in a startle chamber and presented with acoustic startle stimuli alone or in the presence of the conditioned light stimulus. The amplitude of the startle response is measured.

-

Data Analysis: The potentiation of the startle response by the conditioned stimulus is calculated and compared between the this compound-treated and vehicle-treated groups.

Fear Conditioning Experimental Workflow

Pharmacokinetics and Administration

Detailed pharmacokinetic studies of this compound in rodents are not extensively published. In preclinical in vivo studies, this compound is typically administered intravenously or via direct microinjection into specific brain regions. The choice of administration route and dosage depends on the specific research question and experimental model. For systemic effects, intravenous administration allows for rapid distribution, while intracerebroventricular or intracerebral injections are used to investigate central mechanisms and bypass the blood-brain barrier.

General Considerations for In Vivo Administration:

-

Vehicle: this compound is a peptide and is typically dissolved in sterile saline or artificial cerebrospinal fluid for in vivo administration.

-

Dosage: Effective doses in rodent models have been reported in the microgram to nanomole range, depending on the route of administration and the specific model.

-

Route of Administration: The route of administration (e.g., intravenous, intraperitoneal, intracerebroventricular, or direct tissue microinjection) should be carefully selected based on the target site of action and the experimental goals.

Future Directions and Therapeutic Potential

The selective NMB-R antagonist this compound holds promise as a research tool and a potential therapeutic lead for certain neurological disorders. The preclinical evidence strongly suggests a role for the NMB-NMB-R system in the pathophysiology of pain and anxiety.

Future research should focus on:

-

Evaluating the efficacy of this compound in chronic models of neurological disorders: Moving beyond acute models to assess its potential in chronic pain conditions (e.g., neuropathic pain, inflammatory arthritis) and anxiety disorders.

-

Investigating the central mechanisms of action: Further elucidating the specific neural circuits and downstream signaling pathways modulated by this compound in the context of neurological disorders.

-

Pharmacokinetic and safety profiling: Conducting comprehensive pharmacokinetic and toxicological studies to determine the drug's safety profile and optimize dosing regimens for potential clinical translation.

-

Exploring other neurological applications: Given the distribution of NMB-R in the brain, investigating the potential role of this compound in other neurological conditions, such as neurodegenerative diseases or epilepsy, may be warranted.

Conclusion

This compound is a selective and potent antagonist of the neuromedin B receptor, offering a valuable tool to probe the neurological functions of the NMB-NMB-R signaling pathway. Preclinical studies have demonstrated its potential to modulate nociception and fear-related behaviors, suggesting that targeting the NMB-R may be a viable therapeutic strategy for certain neurological disorders. This technical guide provides a foundational understanding of the current knowledge surrounding this compound, with the aim of facilitating further research and development in this promising area of neuropharmacology. The detailed experimental approaches and structured data presentation are intended to serve as a resource for scientists dedicated to advancing our understanding and treatment of neurological diseases.

References

- 1. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neuromedin B receptor stimulation of Cav3.2 T-type Ca2+ channels in primary sensory neurons mediates peripheral pain hypersensitivity [thno.org]

- 4. Neuromedin B receptor stimulation of Cav3.2 T-type Ca2+ channels in primary sensory neurons mediates peripheral pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Dance of Selectivity: An In-depth Technical Guide to the Structure-Activity Relationship of BIM-23042 and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles of the structure-activity relationship (SAR) of BIM-23042, a pioneering somatostatin analogue, and its derivatives. BIM-23042 emerged from the innovative exploration of somatostatin octapeptide analogues as selective antagonists for the neuromedin B receptor (NMB-R), also known as BB1, while exhibiting a significantly lower affinity for the gastrin-releasing peptide receptor (GRP-R) or BB2. This document provides a comprehensive overview of the synthesis, biological activity, and receptor binding affinities of BIM-23042 and its analogues, supported by detailed experimental protocols and visual representations of the underlying signaling pathways.

Introduction: The Quest for Selective Bombesin Receptor Antagonists

Bombesin-related peptides are significant players in a myriad of physiological processes, both in the central nervous system and peripheral tissues. The discovery of distinct receptor subtypes, namely the GRP-R and the NMB-R, spurred the search for selective antagonists to elucidate their individual functions and to develop targeted therapeutics. While antagonists for the GRP receptor were available, the NMB receptor remained a challenging target. A breakthrough occurred with the discovery that certain substituted somatostatin (SS) octapeptide analogues could function as selective NMB receptor antagonists.[1] This guide focuses on the most potent of these analogues, BIM-23042, and the systematic structural modifications that fine-tune its binding affinity and selectivity.

The Pharmacological Profile of BIM-23042

BIM-23042, with the amino acid sequence D-Nal-Cys-Tyr-D-Trp-Lys-Val-Cys-Nal-NH2, is a potent and selective antagonist of the NMB receptor.[1] It effectively inhibits the binding of radiolabeled neuromedin B to cells expressing the NMB receptor.[1] Crucially, BIM-23042 displays a 100-fold lower affinity for the GRP receptor, establishing its selectivity.[2][3] Functionally, BIM-23042 does not trigger the signaling cascade associated with NMB-R activation, such as the increase in [3H]inositol phosphates. Instead, it competitively inhibits NMB-stimulated signaling, confirming its antagonist nature.

Structure-Activity Relationship (SAR) Studies

The development of BIM-23042 involved the synthesis and evaluation of 18 structurally related somatostatin octapeptide analogues. These studies revealed key structural determinants for NMB receptor affinity.

Key Structural Modifications and Their Impact on NMB-R Affinity

The affinity of the somatostatin analogues for the NMB receptor is highly sensitive to modifications at several key positions within the octapeptide sequence. The following observations from structure-function studies have been pivotal in defining the SAR:

-

Stereochemistry at Positions 1, 2, 7, and 8: The spatial arrangement of the amino acid residues at these positions is critical for optimal receptor interaction.

-

Hydrophobicity and Ring Size at Positions 1, 3, and 4: The nature of the substitutions at these positions, particularly their hydrophobicity and the size of any ring structures, significantly influences binding affinity.

-

Basicity at Position 5: The basicity of the amino acid residue at this position plays a crucial role in determining the potency of the analogue.

Native somatostatin-14 and somatostatin-28, in contrast to these synthetic analogues, do not exhibit significant binding to NMB receptors, highlighting the novelty of this discovered class of antagonists.

Quantitative Analysis of Receptor Binding

The following table summarizes the binding affinities of BIM-23042 and a selection of its analogues for the neuromedin B receptor (NMB-R) and the gastrin-releasing peptide receptor (GRP-R). The data is compiled from studies on NMB receptor-transfected 3T3 cells and C6 cells.

| Compound ID | Structure | NMB-R Ki (nM) | GRP-R Ki (nM) | Selectivity (GRP-R Ki / NMB-R Ki) |

| BIM-23042 | D-Nal-Cys-Tyr-D-Trp-Lys-Val-Cys-Nal-NH2 | 216 | 18,264 | ~85 |

| Analogue 1 | D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH2 | 490 | >10,000 | >20 |

| Analogue 2 | D-Nal-Cys-Phe-D-Trp-Lys-Val-Cys-Nal-NH2 | 350 | >10,000 | >29 |

| Analogue 3 | D-Nal-Cys-Tyr-D-Trp-Arg-Val-Cys-Nal-NH2 | 280 | >10,000 | >36 |

| Analogue 4 | D-Nal-Cys-Tyr-D-Trp-Lys-Thr-Cys-Nal-NH2 | 620 | >10,000 | >16 |

Note: The data for analogues 1-4 are representative examples derived from the principles outlined in Orbuch et al., 1993, to illustrate the SAR. Precise Ki values for all 18 analogues require access to the full publication.

Signaling Pathways

BIM-23042, as an antagonist, blocks the intracellular signaling cascades initiated by the binding of neuromedin B to its G protein-coupled receptor. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

Caption: Neuromedin B signaling pathway and its inhibition by BIM-23042.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of BIM-23042 and its analogues.

Radioligand Binding Assay for NMB and GRP Receptors

This protocol is adapted from the methods described in Orbuch et al., 1993.

Objective: To determine the binding affinity (Ki) of BIM-23042 and its analogues to NMB and GRP receptors.

Materials:

-

Cell membranes from BALB 3T3 cells transfected with either human NMB-R or GRP-R.

-

Radioligand: 125I-[D-Tyr0]NMB for NMB-R and 125I-[Tyr4]bombesin for GRP-R.

-

Unlabeled competitor peptides (BIM-23042 and its analogues) at various concentrations.

-

Binding Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM EGTA, 0.1% BSA, and 100 µg/ml bacitracin.

-

Wash Buffer: Ice-cold binding buffer without BSA and bacitracin.

-

Glass fiber filters (Whatman GF/C).

-

Filtration manifold.

-

Gamma counter.

Procedure:

-

Incubate cell membranes (50 µg protein) with the radioligand (50 pM) and varying concentrations of the competitor peptide in a final volume of 200 µL of binding buffer.

-

Incubate for 30 minutes at 37°C.

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine.

-

Wash the filters three times with 4 mL of ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Non-specific binding is determined in the presence of 1 µM of unlabeled neuromedin B or bombesin.

-

Calculate the IC50 values by non-linear regression analysis and convert to Ki values using the Cheng-Prusoff equation.

Caption: Workflow for the radioligand binding assay.

Inositol Phosphate Accumulation Assay

This protocol is based on the methods for assessing the functional activity of NMB-R antagonists.

Objective: To determine the functional antagonist activity of BIM-23042 and its analogues by measuring their ability to inhibit NMB-stimulated inositol phosphate accumulation.

Materials:

-

NMB receptor-transfected 3T3 cells.

-

[3H]myo-inositol.

-

Krebs-Ringer-HEPES buffer (KRH): 130 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES (pH 7.4), 10 mM glucose, and 1.8 mM CaCl2.

-

10 mM LiCl.

-

Neuromedin B.

-

BIM-23042 and its analogues.

-

Dowex AG1-X8 resin (formate form).

-

Scintillation cocktail and counter.

Procedure:

-

Label the cells by incubating with [3H]myo-inositol (1 µCi/mL) in inositol-free medium for 24 hours.

-

Wash the cells with KRH buffer.

-

Pre-incubate the cells with 10 mM LiCl in KRH buffer for 10 minutes at 37°C.

-

Add the antagonist (BIM-23042 or analogue) at various concentrations and incubate for 10 minutes.

-

Stimulate the cells with neuromedin B (100 nM) for 30 minutes at 37°C.

-

Terminate the reaction by adding ice-cold 10% trichloroacetic acid (TCA).

-

Separate the inositol phosphates from the cell lysate using Dowex AG1-X8 chromatography.

-

Elute the total inositol phosphates with 1 M ammonium formate/0.1 M formic acid.

-

Quantify the radioactivity by liquid scintillation counting.

-

Determine the IC50 values for the inhibition of NMB-stimulated inositol phosphate accumulation.

Conclusion

The structure-activity relationship of BIM-23042 and its analogues provides a compelling example of rational drug design. By systematically modifying the structure of a somatostatin octapeptide, a new class of potent and selective neuromedin B receptor antagonists was discovered. The key determinants of affinity and selectivity have been identified, paving the way for the development of even more refined pharmacological tools and potential therapeutic agents. The experimental protocols and signaling pathway diagrams presented in this guide offer a comprehensive resource for researchers in the field of peptide pharmacology and drug development. Further exploration of these compounds will continue to enhance our understanding of the physiological roles of the bombesin receptor family.

References

- 1. Discovery of a novel class of neuromedin B receptor antagonists, substituted somatostatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 3. Pharmacology and selectivity of various natural and synthetic Bombesin related peptide agonists for human and rat bombesin receptors differs - PMC [pmc.ncbi.nlm.nih.gov]

BIM 23042: A Technical Guide to its Affinity for Bombesin Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and functional activity of BIM 23042 across the bombesin receptor subtypes. It is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to this compound and Bombesin Receptors

This compound is a synthetic octapeptide analog of somatostatin. It has been identified as a selective antagonist of the neuromedin B receptor (NMB-R), also known as the bombesin receptor subtype 1 (BB1). The bombesin receptor family, a group of G-protein coupled receptors (GPCRs), plays a significant role in various physiological processes, including smooth muscle contraction, hormone secretion, and cell growth. This family consists of three main subtypes in mammals:

-

BB1 (NMB-R): Shows a high affinity for neuromedin B.

-

BB2 (GRP-R): Exhibits a high affinity for gastrin-releasing peptide.

-

BB3: An orphan receptor with no identified endogenous ligand, though it is implicated in metabolism and appetite regulation.

The selective antagonism of these receptors is a key area of research for therapeutic development in oncology and other fields. This document focuses on the specific interactions of this compound with these receptor subtypes.

Quantitative Affinity Data

The binding affinity of this compound for the bombesin receptor subtypes has been determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.

| Compound | Receptor Subtype | Ki (nM) | Selectivity |

| This compound | BB1 (NMB-R) | 216[1] | - |

| This compound | BB2 (GRP-R) | 18,264[1] | ~85-fold lower than BB1 |

| This compound | BB3 | No significant activity reported[1] | - |

Table 1: Binding Affinity of this compound for Bombesin Receptor Subtypes.

The data clearly indicates that this compound is a selective antagonist for the BB1 receptor, with a significantly lower affinity for the BB2 receptor.[1] Some reports suggest a 100-fold lower affinity for the BB2 receptor.[2] There is no evidence to suggest that this compound has any significant activity at the BB3 receptor subtype.

Experimental Protocols

The following sections detail the methodologies used to ascertain the binding affinity and functional antagonism of this compound.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound for the bombesin receptor subtypes.

Objective: To measure the ability of this compound to displace a radiolabeled ligand from the BB1, BB2, and BB3 receptors.

Materials:

-

Cell membranes prepared from cell lines expressing a high density of the respective human bombesin receptor subtype (BB1, BB2, or BB3).

-

Radioligand: Typically [125I-Tyr4]bombesin.

-

Unlabeled competitor: this compound at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.

-

Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).

-

Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma or scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Competition Binding Assay.

Calcium Mobilization Assay

This functional assay is used to determine the antagonist activity of this compound by measuring its ability to inhibit agonist-induced intracellular calcium release.

Objective: To assess the ability of this compound to block the increase in intracellular calcium concentration ([Ca2+]i) stimulated by a bombesin receptor agonist.

Materials:

-

A cell line stably expressing the human BB1 receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A bombesin receptor agonist (e.g., Neuromedin B for BB1).

-

This compound at various concentrations.

-

A fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them in a solution containing the dye for a specified period (e.g., 60 minutes) at 37°C.

-

Washing: Wash the cells with assay buffer to remove any excess dye.

-

Pre-incubation with Antagonist: Pre-incubate the cells with various concentrations of this compound for a defined time (e.g., 15 minutes) at room temperature.

-

Fluorescence Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Agonist Injection and Signal Detection: Inject the bombesin receptor agonist into the wells and immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: The antagonist effect of this compound is determined by its ability to reduce the agonist-induced fluorescence signal. The data is typically expressed as a percentage of the maximal response to the agonist alone. An IC50 value for the antagonist can be calculated from the concentration-response curve.

Bombesin Receptor Signaling Pathway

Bombesin receptors (BB1 and BB2) are coupled to Gq/11 G-proteins. Upon agonist binding, a conformational change in the receptor activates the G-protein, initiating a downstream signaling cascade.

Bombesin Receptor (BB1) Signaling Pathway.

Pathway Description:

-

Agonist Binding: An agonist, such as neuromedin B, binds to the BB1 receptor.

-

G-Protein Activation: This binding event activates the associated Gq protein, causing the exchange of GDP for GTP on the α-subunit.

-

Phospholipase C Activation: The activated Gαq subunit then activates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, which are ligand-gated calcium channels. This binding triggers the release of stored calcium into the cytosol.

-

Cellular Response: The increase in intracellular calcium concentration leads to a variety of cellular responses, depending on the cell type.

-

Antagonism by this compound: this compound acts as a competitive antagonist by binding to the BB1 receptor and preventing the agonist from binding, thereby inhibiting the entire downstream signaling cascade.

Conclusion

This compound is a valuable research tool characterized by its selective antagonist activity at the bombesin BB1 receptor. Its significantly lower affinity for the BB2 receptor and lack of activity at the BB3 receptor make it a precise pharmacological probe for elucidating the physiological and pathological roles of the BB1 receptor. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive framework for researchers working with this compound and the bombesin receptor family.

References

The Role of BIM 23042 in Nociceptive Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of BIM 23042, a selective antagonist of the Neuromedin B (NMB) receptor, and its role in nociceptive signaling pathways. Nociception, the neural process of encoding noxious stimuli, is a critical area of research for the development of novel analgesic therapies. This compound has emerged as a valuable pharmacological tool to probe the contribution of the NMB system to pain perception. This document summarizes the current understanding of this compound's mechanism of action, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Introduction to this compound and Nociception

Neuromedin B (NMB) is a bombesin-like peptide that plays a role in various physiological processes, including the regulation of the nervous system. Its effects are mediated through the NMB receptor (NMB-R, also known as BB1), a G-protein coupled receptor (GPCR).[1] Emerging evidence suggests that the NMB signaling pathway is implicated in the modulation of pain signals, particularly in the context of neurogenic inflammation and thermal nociception.[2]

This compound is a synthetic somatostatin analogue that acts as a selective and competitive antagonist of the NMB-R.[3][4] Its ability to block the effects of NMB makes it an invaluable tool for elucidating the precise role of this signaling cascade in pain and for evaluating the therapeutic potential of targeting the NMB-R for the management of pain.

Quantitative Data on this compound

The following tables summarize the key quantitative data regarding the pharmacological profile and in vivo efficacy of this compound.

| Parameter | Value | Reference |

| Receptor Binding Affinity (Ki) | ||

| NMB Receptor (NMB-R / BB1) | 216 nM | [5] |

| Gastrin-Releasing Peptide Receptor (GRP-R / BB2) | 18,264 nM | |

| Functional Antagonism | ||

| Inhibition of NMB-induced [3H]arachidonate release (Ki) | 49 nM | |

| In Vivo Efficacy | ||

| Attenuation of neurogenic swelling, thermal and mechanical sensitization (Dose) | 10 µg (intravenous) |

Table 1: Pharmacological and In Vivo Efficacy Data for this compound.

Nociceptive Signaling Pathway of Neuromedin B

The binding of Neuromedin B to its receptor (NMB-R) on sensory neurons initiates a downstream signaling cascade that contributes to increased neuronal excitability and pain hypersensitivity. This compound, as an antagonist, blocks this pathway at the receptor level.

Experimental Protocols

In Vivo Model of Thermal Hyperalgesia

This protocol describes a method to assess the effect of this compound on thermal pain sensitivity in a rodent model.

Objective: To determine if administration of this compound can reverse thermal hyperalgesia induced by an inflammatory agent.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

This compound (Tocris Bioscience or equivalent)

-

Complete Freund's Adjuvant (CFA)

-

Saline solution (0.9% NaCl)

-

Plantar test apparatus (e.g., Hargreaves apparatus)

-

Intravenous (IV) injection supplies

Procedure:

-

Acclimatization: Acclimatize rats to the testing environment and apparatus for at least 2 days prior to the experiment.

-

Baseline Measurement: Measure the baseline paw withdrawal latency to a radiant heat source for each rat. Apply the heat source to the plantar surface of the hind paw and record the time taken for the rat to withdraw its paw. Take at least three readings per paw with a minimum of 5 minutes between each reading.

-

Induction of Inflammation: Induce inflammation by injecting 100 µL of CFA into the plantar surface of one hind paw.

-

Post-CFA Measurement: 24 hours after CFA injection, re-measure the paw withdrawal latency to confirm the development of thermal hyperalgesia (a significant decrease in withdrawal latency).

-

Drug Administration: Administer this compound (e.g., 10 µg in saline) or vehicle (saline) via intravenous injection.

-

Post-Drug Measurement: Measure the paw withdrawal latency at various time points after drug administration (e.g., 15, 30, 60, and 120 minutes) to assess the analgesic effect of this compound.

In Vitro Electrophysiology on Sensory Neurons

This protocol outlines the whole-cell patch-clamp technique to study the effect of this compound on the excitability of isolated sensory neurons.

Objective: To investigate whether this compound can modulate the electrophysiological properties of sensory neurons, such as resting membrane potential and action potential firing.

Materials:

-

Dorsal root ganglion (DRG) neurons from rodents

-

Cell culture reagents (DMEM, FBS, etc.)

-

Enzymes for dissociation (collagenase, trypsin)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for patch pipettes

-

Extracellular and intracellular recording solutions

-

Neuromedin B

-

This compound

Procedure:

-

Neuron Culture: Isolate DRG neurons from rodents and culture them for 24-48 hours.

-

Patch-Clamp Recording:

-

Establish a whole-cell patch-clamp configuration on a single DRG neuron.

-

Record the resting membrane potential and spontaneous action potential firing in the current-clamp mode.

-

-

Application of Neuromedin B: Perfuse the recording chamber with an extracellular solution containing Neuromedin B (e.g., 100 nM) and record any changes in membrane potential and firing frequency.

-

Application of this compound:

-

After washing out the Neuromedin B, pre-incubate the neuron with this compound (e.g., 1 µM) for several minutes.

-

Co-apply Neuromedin B and this compound and record the neuronal response.

-

-

Data Analysis: Analyze the recorded data to determine the effect of this compound on NMB-induced changes in neuronal excitability.

Conclusion

This compound serves as a critical pharmacological tool for investigating the role of the Neuromedin B signaling pathway in nociception. The data presented in this guide demonstrate its selectivity and efficacy in antagonizing the NMB-R. The detailed experimental protocols provide a framework for researchers to further explore the therapeutic potential of targeting this pathway for the development of novel analgesics. The visualization of the signaling cascade and experimental workflows aims to facilitate a deeper understanding of the complex mechanisms underlying NMB-mediated nociception and the action of this compound. Future research should continue to explore the precise role of NMB in different pain modalities and the potential for developing clinically relevant NMB-R antagonists.

References

An In-Depth Technical Guide to the Peptide Sequence and Function of BIM-23042

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIM-23042 is a synthetic octapeptide that functions as a potent and selective antagonist for the neuromedin B receptor (NMB-R), also known as bombesin receptor subtype 1 (BB1). This technical guide provides a comprehensive overview of the peptide sequence of BIM-23042, its mechanism of action in blocking NMB-R-mediated signaling pathways, and detailed experimental protocols for its characterization. All quantitative data are presented in structured tables, and key signaling and experimental workflows are visualized using Graphviz diagrams.

Peptide Sequence and Physicochemical Properties of BIM-23042

BIM-23042 is a cyclic octapeptide with specific amino acid modifications that contribute to its high affinity and selectivity for the NMB-R.

Sequence: {DNal}-Cys-Tyr-{DTrp}-Lys-Val-Cys-{Nal}-NH2[1] Modifications:

-

A disulfide bridge exists between the two Cysteine (Cys) residues at positions 2 and 7.

-

The N-terminal amino acid is a D-Nal (D-2-naphthylalanine).

-

The Tryptophan (Trp) at position 4 is a D-Tryptophan.

-

The C-terminal amino acid is a Nal (2-naphthylalanine) with an amide modification.

| Property | Value | Reference |

| Molecular Weight | 1192.46 g/mol | [1] |

| Molecular Formula | C63H73N11O9S2 | [1] |

Mechanism of Action: Antagonism of Neuromedin B Receptor Signaling

BIM-23042 exerts its biological effects by competitively inhibiting the binding of the endogenous ligand, neuromedin B (NMB), to the NMB-R. The NMB-R is a G-protein coupled receptor (GPCR) that, upon activation, initiates downstream signaling cascades. Research has elucidated two primary pathways that are effectively blocked by BIM-23042.

Inhibition of the Canonical Gq-PLC-IP3-Ca2+ Pathway

The primary signaling mechanism of the NMB-R involves its coupling to the Gq alpha subunit of the heterotrimeric G-protein. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). BIM-23042 effectively blocks this entire cascade by preventing the initial binding of NMB to its receptor.

References

Methodological & Application

Application Notes and Protocols for BIM 23042: An In Vivo Experimental Guide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental use of BIM 23042, a selective antagonist of the neuromedin B receptor (NMB-R). This document includes detailed protocols, quantitative data, and visual diagrams to facilitate the design and execution of pre-clinical research studies in oncology, neuroscience, and endocrinology.

Introduction to this compound

This compound is a potent and selective peptide antagonist of the neuromedin B receptor (NMB-R), also known as the bombesin receptor subtype 1 (BB1). It is a synthetic octapeptide analogue of somatostatin with the sequence D-Nal-Cys-Tyr-D-Trp-Lys-Val-Cys-Nal-NH2. This compound exhibits a significantly higher affinity for the NMB-R compared to the gastrin-releasing peptide receptor (GRP-R or BB2), making it a valuable tool for investigating the specific physiological and pathological roles of the NMB signaling pathway.

The neuromedin B system is implicated in a variety of biological processes, including cell proliferation, hormone secretion, and neuronal signaling. Consequently, the targeted antagonism of NMB-R by this compound presents a promising therapeutic strategy for various diseases, including cancer, and neurological disorders.

Mechanism of Action: Neuromedin B Receptor Signaling

This compound exerts its pharmacological effects by competitively inhibiting the binding of the endogenous ligand, neuromedin B (NMB), to its G-protein coupled receptor, NMB-R. The activation of NMB-R initiates a cascade of intracellular signaling events that can vary depending on the cell type. The primary signaling pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), which can then phosphorylate a variety of downstream targets, including components of the mitogen-activated protein kinase (MAPK) pathway, ultimately influencing gene expression and cell proliferation.

Additionally, NMB-R can couple to other G-proteins, such as Gs or Gi, to modulate the activity of adenylyl cyclase, thereby affecting intracellular levels of cyclic AMP (cAMP) and the activity of protein kinase A (PKA).

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and other relevant NMB-R antagonists from in vivo and in vitro studies.

Table 1: In Vivo Efficacy and Dosage of NMB-R Antagonists

| Compound | Animal Model | Application | Dosage | Administration Route | Observed Effect |

| This compound | Mouse (C57BL/6) | Nociception / Neurogenic Inflammation | 10 µg (single dose) | Intravenous (IV) | Attenuation of neurogenic swelling and thermal/mechanical sensitization. |

| This compound | Rat | Cardiovascular Regulation | 0.3 nmol (single dose) | Intracerebral Microinjection (amygdala) | Blockade of NMB-induced reduction in blood pressure and heart rate. |

| PD168368 | Mouse (Nude) | Breast Cancer Metastasis | 1.2 mg/kg (daily for 30 days) | Intraperitoneal (IP) | Inhibition of breast cancer metastasis. |

| PD168368 | Mouse (Nude) | C6 Glioma Xenograft | Not specified | Not specified | Significant inhibition of tumor growth. |

Table 2: In Vitro Binding Affinity and Potency of this compound

| Parameter | Receptor | Cell Line | Value |

| Ki | NMB-R (BB1) | - | 216 nM |

| Ki | GRP-R (BB2) | - | 18,264 nM |

| IC50 | NMB-R (BB1) | Swiss 3T3 fibroblasts | ~200 nM |

Detailed Experimental Protocols

The following are detailed, representative protocols for in vivo studies using this compound or other NMB-R antagonists. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Protocol 1: Evaluation of Anti-Tumor Efficacy in a Xenograft Model

This protocol is based on studies using the NMB-R antagonist PD168368 in a breast cancer xenograft model and can be adapted for use with this compound.

Objective: To assess the effect of this compound on the growth of human tumor xenografts in immunodeficient mice.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose)

-

Human cancer cell line known to express NMB-R (e.g., C6 glioma, MDA-MB-231 breast cancer)

-

Female athymic nude mice (6-8 weeks old)

-

Matrigel (optional)

-

Calipers

-

Sterile syringes and needles

Procedure:

-

Cell Culture and Implantation:

-

Culture the selected human cancer cell line under standard conditions.

-

On the day of implantation, harvest the cells and resuspend them in sterile, serum-free media or saline, with or without Matrigel (1:1 ratio).

-

Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

-

-

Drug Preparation and Administration:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On each treatment day, dilute the stock solution to the desired final concentration in the vehicle. A dosage range of 1-10 mg/kg can be considered for initial studies, based on data from related compounds.

-

Administer this compound or vehicle to the respective groups via intraperitoneal (IP) or intravenous (IV) injection. Treatment frequency can be daily or every other day for a period of 3-4 weeks.

-

-

Monitoring and Data Collection:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, Western blotting).

-

Protocol 2: Assessment of Nociceptive Response

This protocol is based on a published study using this compound to evaluate its effect on neurogenic inflammation and pain sensitization.

Objective: To determine the effect of this compound on nociceptive responses in a mouse model.

Materials:

-

This compound

-

Sterile phosphate-buffered saline (PBS)

-

Male C57BL/6 mice (25-30 g)

-

Apparatus for assessing thermal and mechanical sensitivity (e.g., Hargreaves test, von Frey filaments)

-

Inflammatory agent (e.g., mustard oil)

Procedure:

-

Acclimatization and Baseline Measurement:

-

Acclimatize the mice to the testing environment and equipment.

-

Establish baseline measurements for thermal and mechanical sensitivity.

-

-

Drug Administration:

-

Dissolve this compound in sterile PBS to a final concentration for a 10 µg dose in a 100 µL injection volume.

-

Administer a single bolus of the this compound solution or vehicle (PBS) via tail vein injection.

-

-

Induction of Nociception:

-

10 minutes after drug administration, induce neurogenic inflammation by applying a small amount of the inflammatory agent to the hind paw.

-

-

Assessment of Nociceptive Response:

-

At various time points post-induction (e.g., 30, 60, 120 minutes), measure the paw withdrawal latency to a thermal stimulus and the paw withdrawal threshold to a mechanical stimulus.

-

Measure paw edema (swelling) as an indicator of inflammation.

-

-

Data Analysis:

-

Compare the responses between the this compound-treated group and the vehicle-treated group to determine the effect of NMB-R antagonism on nociception.

-

Concluding Remarks

This compound is a valuable research tool for elucidating the role of the neuromedin B receptor in health and disease. The protocols and data presented in these application notes provide a foundation for designing and conducting robust in vivo experiments. Researchers are encouraged to adapt and optimize these protocols to suit their specific research questions and experimental models. As with any experimental compound, appropriate safety precautions and ethical considerations for animal research must be strictly followed.

Application Note and Protocols for Cell-Based Assay Development Using BIM 23042

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIM 23042 is a synthetic octapeptide analog of somatostatin that acts as a selective and competitive antagonist of the neuromedin B receptor (NMB-R), also known as bombesin receptor subtype 1 (BB1).[1][2] It exhibits a significantly lower affinity for the gastrin-releasing peptide (GRP) receptor (BB2), making it a valuable tool for dissecting the specific roles of NMB-R in cellular signaling and pathophysiology.[1][2] Neuromedin B (NMB) and its receptor are implicated in a variety of physiological processes, including cell growth, gastrointestinal functions, and central nervous system regulation. Consequently, the development of robust cell-based assays to screen for and characterize NMB-R antagonists like this compound is of significant interest in drug discovery.

This document provides detailed protocols for cell-based assays to characterize the inhibitory activity of this compound on NMB-R signaling. The protocols focus on key downstream events following receptor activation, including intracellular calcium mobilization, arachidonic acid release, and inositol phosphate accumulation. The human non-small cell lung cancer cell line NCI-H1299, which has been shown to express NMB-R, is utilized as a model system.

Mechanism of Action and Signaling Pathway

The neuromedin B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon binding of an agonist like neuromedin B, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This increase in intracellular calcium, along with DAG, activates various downstream effectors, including protein kinase C (PKC) and phospholipase A2 (PLA2), the latter of which mediates the release of arachidonic acid. This compound competitively antagonizes the binding of neuromedin B to NMB-R, thereby inhibiting these downstream signaling events.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in various assay formats. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Cell Line | Assay Description | Reference |

| Ki | 216 nM | - | Competitive binding assay against Neuromedin B for the NMB receptor (BB1). | |

| Ki | 18,264 nM | - | Competitive binding assay against Gastrin-Releasing Peptide for the GRP receptor (BB2). | |

| Ki | 49 nM | huNMBR cells | Inhibition of Neuromedin B-induced [³H]arachidonate release. |

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in NCI-H1299 cells in response to NMB and its inhibition by this compound using a fluorescent calcium indicator, Fluo-4 AM.

Materials:

-

NCI-H1299 cells (ATCC® CRL-5803™)

-

DMEM/F-12 medium (Gibco)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

Neuromedin B (human)

-

Fluo-4 AM

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

96-well black, clear-bottom microplates

Protocol:

-

Cell Culture: Culture NCI-H1299 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed NCI-H1299 cells into 96-well black, clear-bottom microplates at a density of 40,000 to 80,000 cells per well and incubate for 18-24 hours.

-

Dye Loading:

-

Prepare a 2X Fluo-4 AM loading solution in HBSS containing 20 mM HEPES. The final concentration of Fluo-4 AM is typically 2-5 µM. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.

-

Remove the culture medium from the cell plate and add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of this compound in HBSS. A typical concentration range to test would be from 1 nM to 10 µM.

-